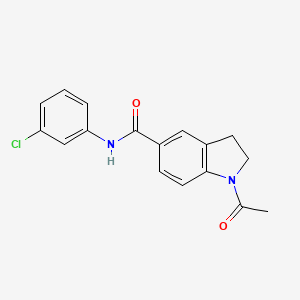![molecular formula C19H30N2O6 B1651265 Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro- CAS No. 1251752-58-5](/img/structure/B1651265.png)
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Geranyl-5,6-dihydrouridine is a natural product found in the bacterium Streptomyces. It is a derivative of 5,6-dihydrouridine, a modified nucleoside that results from the addition of two hydrogen atoms to uridine, making it a fully saturated pyrimidine ring with no remaining double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-geranyl-5,6-dihydrouridine can be achieved through the photoreduction of uridine in formamide. In this reaction, formamide acts both as a solvent and a reductant. The process involves the exposure of uridine to UV irradiation, which facilitates the reduction of the uridine to dihydrouridine .
Industrial Production Methods: While specific industrial production methods for 5’-O-geranyl-5,6-dihydrouridine are not well-documented, the general approach would involve optimizing the photoreduction process for large-scale production. This would include controlling reaction conditions such as temperature, UV exposure, and the concentration of formamide to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5’-O-Geranyl-5,6-dihydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated nucleoside derivatives.
Substitution: The geranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products: The major products formed from these reactions include various uridine derivatives with different functional groups, which can be further utilized in biochemical and pharmaceutical applications .
Scientific Research Applications
5’-O-Geranyl-5,6-dihydrouridine has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Industry: It may have applications in the synthesis of novel nucleoside analogs for use in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 5’-O-geranyl-5,6-dihydrouridine involves its incorporation into RNA molecules, where it affects the RNA’s structural conformation. The geranyl group provides additional hydrophobic interactions, which can influence the folding and stability of RNA. This compound is also known to inhibit specific enzymes, such as cytidine deaminase, by mimicking the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
5,6-Dihydrouridine: The parent compound, which lacks the geranyl group, is commonly found in tRNA and rRNA and provides conformational flexibility.
5-Methyldihydrouridine: A methylated derivative that also affects RNA structure but has different biochemical properties.
Dihydrouracil: The corresponding nucleobase, which is a product of uracil reduction and is involved in pyrimidine metabolism.
Uniqueness: 5’-O-Geranyl-5,6-dihydrouridine is unique due to the presence of the geranyl group, which imparts distinct hydrophobic properties and potential for additional interactions within RNA molecules. This makes it a valuable tool for studying RNA modifications and their effects on RNA function and stability.
Properties
CAS No. |
1251752-58-5 |
|---|---|
Molecular Formula |
C19H30N2O6 |
Molecular Weight |
382.5 |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[(2E)-3,7-dimethylocta-2,6-dienoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C19H30N2O6/c1-12(2)5-4-6-13(3)8-10-26-11-14-16(23)17(24)18(27-14)21-9-7-15(22)20-19(21)25/h5,8,14,16-18,23-24H,4,6-7,9-11H2,1-3H3,(H,20,22,25)/b13-8+/t14-,16-,17-,18-/m1/s1 |
InChI Key |
QCDIFQVKLAIJTJ-ZGFVZBPKSA-N |
SMILES |
CC(=CCCC(=CCOCC1C(C(C(O1)N2CCC(=O)NC2=O)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOCC1C(C(C(O1)N2CCC(=O)NC2=O)O)O)C)C |
Synonyms |
JBIR-68 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


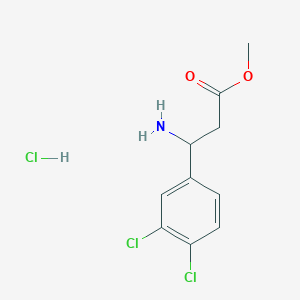
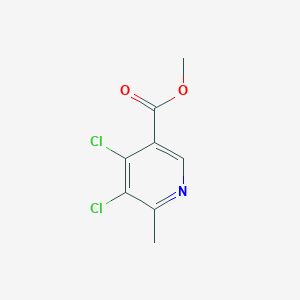
![1-[1-(2,4-difluorophenyl)ethyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B1651186.png)
![Tert-butyl 3-(benzo[D][1,3]dioxol-5-YL)piperazine-1-carboxylate](/img/structure/B1651187.png)
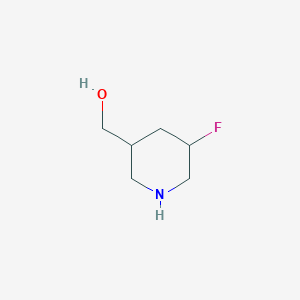
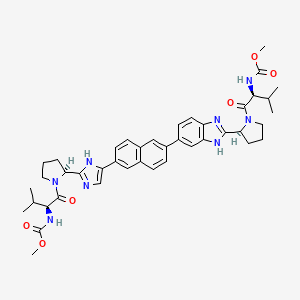
![1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B1651192.png)
![N-[1-butyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B1651193.png)
![N-(4-chlorophenyl)-2-[5-(isobutyrylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]butanamide](/img/structure/B1651195.png)
![N-(2,3-dimethylphenyl)-4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxamide](/img/structure/B1651196.png)
![4-[3-(3-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1651197.png)
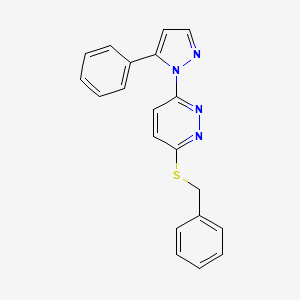
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B1651202.png)
